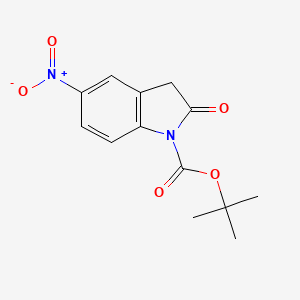

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 5-nitro-2-oxo-3H-indole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O5/c1-13(2,3)20-12(17)14-10-5-4-9(15(18)19)6-8(10)7-11(14)16/h4-6H,7H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLVLYBHQMWDCLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

1-Boc-5-nitrooxindole chemical structure and molecular weight

Executive Summary & Chemical Identity[1][2][3]

1-Boc-5-nitrooxindole (tert-butyl 5-nitro-2-oxoindoline-1-carboxylate) is a critical heterocyclic building block in medicinal chemistry. It serves as a protected scaffold for the synthesis of complex oxindole derivatives, which are privileged structures in kinase inhibitors (e.g., Aurora, RET, and VEGFR inhibitors) and spirocyclic drug candidates.

The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position serves two primary functions:

-

Protection: It masks the acidic amide nitrogen, preventing unwanted side reactions during electrophilic substitutions at the C3 position.

-

Activation: It increases the electrophilicity of the C3 position and the C2 carbonyl, facilitating nucleophilic attacks and condensation reactions.

Table 1: Chemical Identity & Core Parameters

| Parameter | Specification |

| IUPAC Name | tert-butyl 5-nitro-2-oxoindoline-1-carboxylate |

| Common Name | 1-Boc-5-nitrooxindole |

| CAS Number | 1799838-87-1 |

| Molecular Formula | |

| Molecular Weight | 278.26 g/mol |

| SMILES | CC(C)(C)OC(=O)N1C(=O)CC2=C1C=CC(=C2)[O-] |

| InChI Key | YLVLYBHQMWDCLC-UHFFFAOYSA-N |

| Physical Form | Tan to yellow powder |

| Solubility | Soluble in DCM, THF, Ethyl Acetate, DMSO; Insoluble in water |

Structural Analysis & Molecular Architecture

The molecule consists of an oxindole (indolin-2-one) core substituted with a nitro group (

Structural Logic Diagram

The following diagram illustrates the functional connectivity and electronic effects within the molecule.

Caption: Structural decomposition of 1-Boc-5-nitrooxindole highlighting the electronic influence of the Boc and Nitro groups on the core scaffold.

Electronic Effects

-

Boc Group (N1): The carbamate moiety exerts a strong electron-withdrawing effect on the indole ring system. This lowers the electron density at the C3 position, making it more susceptible to deprotonation and subsequent alkylation or condensation (e.g., Knoevenagel condensation).

-

Nitro Group (C5): A strong electron-withdrawing group (EWG) that further deactivates the aromatic ring, making the system resistant to oxidative degradation but highly reactive toward nucleophilic aromatic substitution if the Boc group is removed or modified.

Synthesis Protocol

The synthesis of 1-Boc-5-nitrooxindole is typically achieved via the protection of commercially available 5-nitrooxindole using di-tert-butyl dicarbonate (

Reagents & Materials[1][3][9][10][11]

-

Starting Material: 5-Nitrooxindole (CAS 20870-79-5)

-

Reagent: Di-tert-butyl dicarbonate (

) (1.2 - 1.5 equivalents) -

Catalyst: 4-Dimethylaminopyridine (DMAP) (0.1 - 0.2 equivalents)

-

Base: Triethylamine (TEA) or

-Diisopropylethylamine (DIPEA) (1.2 equivalents) -

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) (Anhydrous)

Step-by-Step Methodology

-

Preparation: Flame-dry a round-bottom flask and purge with nitrogen (

). Add 5-nitrooxindole (1.0 eq) and anhydrous DCM (10 mL/g). -

Base Addition: Add TEA (1.2 eq) followed by DMAP (0.1 eq) at

. Stir for 15 minutes to allow deprotonation/activation. -

Boc Introduction: Dissolve

(1.3 eq) in a minimal amount of DCM and add dropwise to the reaction mixture at -

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

-

Endpoint: Disappearance of the polar 5-nitrooxindole spot and appearance of a less polar product spot.

-

-

Workup:

-

Quench with saturated

solution. -

Extract the aqueous layer with DCM (

). -

Wash combined organics with brine, dry over anhydrous

, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Gradient: 0-30% EtOAc in Hexanes).

Synthesis Workflow Diagram

Caption: Optimized synthetic workflow for the preparation of 1-Boc-5-nitrooxindole from 5-nitrooxindole.

Characterization & Quality Control

Trustworthy identification relies on confirming the presence of the Boc group and the integrity of the nitro-oxindole core.

Nuclear Magnetic Resonance (NMR)[12]

-

NMR (400 MHz,

-

1.65 (s, 9H,

-

3.75 (s, 2H,

-

7.95 (d,

- 8.25 (dd, 1H, C6-H) – Aromatic doublet of doublets.

- 8.35 (d, 1H, C4-H) – Aromatic singlet/doublet, highly deshielded.

-

Note: The absence of the broad N-H singlet (usually ~10-11 ppm in the precursor) confirms N-alkylation.

-

1.65 (s, 9H,

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI (+)

-

Observed Mass:

- (Fragment often observed due to Boc lability).

Applications in Drug Discovery[13][14]

1-Boc-5-nitrooxindole is a versatile intermediate used to access diverse chemical space.

-

Kinase Inhibitors: The oxindole core is a "privileged scaffold" for ATP-competitive kinase inhibitors (e.g., Sunitinib analogs). The 5-nitro group can be reduced to an amine (

) to create a handle for amide coupling or urea formation, essential for hydrogen bonding within the kinase hinge region. -

Spiro-Oxindoles: The C3 position is highly active.[2] Knoevenagel condensation with aldehydes or alkylation with di-haloalkanes yields spiro-oxindoles, which are investigated for MDM2-p53 inhibition.

-

Isatin Synthesis: Oxidation of the C3 position yields the corresponding N-Boc-5-nitroisatin, another potent building block.

References

-

National Institutes of Health (PMC). Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors. Available at: [Link]

-

Royal Society of Chemistry. Condensation of carboxylic acids with amines using the Boc2O/DMAP system. Org. Biomol. Chem., 2025.[3][4][2][5] Available at: [Link]

Sources

- 1. CAS 400727-63-1: N-Boc-5-nitroisoindoline | CymitQuimica [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. 1-BOC-3-HYDROXYMETHYL-5-NITROINDOLE Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Condensation of carboxylic acids with amines using the Boc2O/DMAP system under solvent-free conditions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: Structural Informatics, Synthesis, and Applications of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Executive Summary

In the landscape of modern medicinal chemistry, the oxindole core is universally recognized as a "privileged scaffold," frequently appearing in kinase inhibitors and protein-protein interaction (PPI) modulators. tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1), also known as 1-Boc-5-nitro-2-oxindole, is a highly specialized building block engineered for advanced drug discovery. The strategic placement of a tert-butyloxycarbonyl (Boc) protecting group at the N1 position and a nitro group at the C5 position enables precise, regioselective functionalization, making it an indispensable precursor for synthesizing complex spirooxindoles.

Structural Informatics: SMILES, InChIKey, and Tautomeric Discrepancies

Accurate structural representation is critical for high-throughput virtual screening (HTVS) and compound registration. The structural identifiers for this compound reveal an important cheminformatics nuance regarding keto-enol tautomerism.

Canonical SMILES: CC(C)(C)OC(=O)N1C(=O)CC2=CC([O-])=CC=C21[1] This Simplified Molecular-Input Line-Entry System (SMILES) string maps the exact connectivity of the molecule:

-

CC(C)(C)OC(=O): The tert-butyl ester portion of the Boc group, providing steric shielding and lipophilicity.

-

N1C(=O)CC2=C1: The 2-oxindole core. The carbamate linkage at N1 deactivates the nitrogen's nucleophilicity, preventing unwanted side reactions during downstream electrophilic substitutions at the highly reactive C3 position.

-

C=CC([O-])=CC=C2: The fused aromatic system featuring the strongly electron-withdrawing nitro group at C5.

InChIKey and Database Discrepancies: When querying chemical databases, researchers may encounter two distinct InChIKeys for CAS 1799838-87-1 due to tautomerization at the C2-C3 bond.

-

The Keto Form (Canonical): Under standard physiological and synthetic conditions, the molecule exists predominantly as the 2-oxoindoline (keto) tautomer.

-

InChIKey:YLVLYBHQMWDCLC-UHFFFAOYSA-N (Indexed by [1]).

-

-

The Enol Form: Certain vendor databases index the molecule as its enol tautomer (tert-butyl 2-hydroxy-5-nitro-1H-indole-1-carboxylate).

-

InChIKey:FOHOHTZLVANKFK-UHFFFAOYSA-N (Indexed by).

-

Expert Insight: Failing to account for the enol representation can result in false negatives during automated substructure searches. Drug development professionals must program their cheminformatics pipelines to recognize both tautomeric hashes to ensure comprehensive data retrieval.

Physicochemical Properties

The following quantitative data summarizes the physicochemical profile of the compound, which dictates its behavior in both synthetic workflows and early-stage formulation.

| Property | Value | Source |

| Chemical Name | tert-butyl 5-nitro-2-oxoindoline-1-carboxylate | |

| CAS Registry Number | 1799838-87-1 | [1] |

| Molecular Formula | C13H14N2O5 | |

| Molecular Weight | 278.26 g/mol | [1] |

| LogP (Predicted) | 2.31 | [1] |

| Fraction sp3 (Fsp3) | 0.38 | [1] |

| H-Bond Acceptors | 4 | [1] |

| Physical Form | Tan/White Powder | |

| Storage Temperature | 0 - 8 °C |

Synthetic Methodology: Self-Validating Protocol

Objective: Regioselective protection of the indoline nitrogen of 5-nitrooxindole to yield tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate.

Causality & Mechanism: The indoline nitrogen of 5-nitrooxindole exhibits exceptionally poor nucleophilicity due to the electron-withdrawing para-nitro group and the adjacent C2-carbonyl. To overcome this thermodynamic barrier, 4-Dimethylaminopyridine (DMAP) is employed as a hypernucleophilic catalyst. DMAP attacks Di-tert-butyl dicarbonate (Boc2O) to form a highly electrophilic N-Boc-pyridinium intermediate, which rapidly acylates the sterically hindered indoline nitrogen.

Step-by-Step Methodology:

-

Initiation: Dissolve 10.0 mmol of 5-nitrooxindole in 30 mL of anhydrous Tetrahydrofuran (THF) under an argon atmosphere. Rationale: Argon prevents ambient moisture from hydrolyzing the highly moisture-sensitive Boc2O reagent.

-

Catalysis: Add 1.0 mmol (0.1 eq) of DMAP. Stir for 5 minutes at room temperature to ensure homogenous distribution.

-

Acylation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add 12.0 mmol (1.2 eq) of Boc2O dropwise. Rationale: The reaction releases CO2 gas and is exothermic; cooling prevents thermal runaway and suppresses unwanted C3-acylation.

-

Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours.

-

Validation Checkpoint 1 (TLC): Perform Thin-Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent. Self-Validation: The starting material (free N-H) will show a low Retention Factor (Rf ~0.2) due to strong hydrogen bonding with the silica stationary phase. The successful formation of the N-Boc product eliminates this H-bond donor, resulting in a significantly higher Rf (~0.6). Proceed to workup only when the lower spot is completely consumed.

-

Quench & Workup: Quench the reaction with 20 mL of saturated aqueous NH4Cl. Rationale: NH4Cl selectively neutralizes the basic DMAP catalyst without hydrolyzing the newly formed, acid-sensitive carbamate. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

-

Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography to yield the target compound as a tan powder.

-

Validation Checkpoint 2 (NMR): Conduct 1H NMR (CDCl3). Self-Validation: The spectrum must show the absolute disappearance of the broad indoline N-H singlet (~10.5 ppm) and the emergence of a sharp 9H singlet at ~1.6 ppm, confirming the integration of the tert-butyl group.

Fig 1: Step-by-step synthetic workflow and self-validation checkpoints for N-Boc acylation.

Applications in Medicinal Chemistry: Spirooxindoles and MDM2-p53

The C3 position of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is highly acidic. Under basic conditions, it readily forms an enolate that undergoes Knoevenagel condensations or 1,3-dipolar cycloadditions (e.g., with azomethine ylides) to yield complex spirooxindoles, such as tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate[2].

Spirooxindoles are highly effective at mimicking the Trp23, Leu26, and Phe19 residues of the p53 alpha-helix, allowing them to competitively bind to the hydrophobic pocket of the MDM2 protein. The nitro group at the C5 position of our starting building block is strategically valuable. Following the construction of the spiro-core, the N-Boc group can be removed under acidic conditions (e.g., TFA/DCM), and the C5-nitro group can be reduced to an aniline derivative using catalytic hydrogenation (Pd/C, H2). This newly formed amine serves as a highly versatile attachment point for various solubilizing groups or hydrogen-bond donors. These modifications probe the solvent-exposed regions of MDM2, thereby drastically improving the pharmacokinetic profile and binding affinity of the inhibitor.

Fig 2: Mechanism of action for spirooxindole derivatives in the MDM2-p53 signaling pathway.

References

Sources

Technical Guide: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate in Organic Synthesis

The following technical guide details the nomenclature, synthesis, and application of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate , a critical intermediate in the design of kinase inhibitors and heterocyclic drug scaffolds.

Core Identity & Nomenclature Strategy

Role: Senior Application Scientist Context: Precision in database searching and procurement.

In organic synthesis, particularly within medicinal chemistry, the ambiguity of nomenclature can lead to costly procurement errors. The compound tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate is a Boc-protected oxindole derivative. It serves as a lipophilic, electrophilically-activated scaffold for constructing complex indole alkaloids and pharmaceutical agents.

Validated Synonyms & Database Identifiers

To ensure accurate identification across varying vendor platforms (e.g., SciFinder, Reaxys, eMolecules), use the following hierarchy of synonyms.

| Naming Convention | Synonym / Identifier | Context of Use |

| Common / Lab Slang | 1-Boc-5-nitrooxindole | Rapid communication; internal notebooks. |

| IUPAC (Systematic) | tert-Butyl 5-nitro-2-oxo-2,3-dihydro-1H-indole-1-carboxylate | Patent filings; formal publications. |

| Tautomeric Variant | tert-Butyl 2-hydroxy-5-nitro-1H-indole-1-carboxylate | Vendor catalogs (e.g., Sigma-Aldrich) often index the enol form. |

| Inverted Indexing | 1-Piperidinecarboxylic acid, 5-nitro-2-oxo-, 1,1-dimethylethyl ester | Chemical Abstracts Service (CAS) indexing style. |

| CAS Registry Number | 1799838-87-1 | Primary Unique Identifier (Verify against this).[1] |

⚠️ CRITICAL WARNING: The Isoindoline Trap Do NOT confuse this compound with tert-Butyl 5-nitroisoindoline-2-carboxylate (CAS: 400727-63-1).

Target: Indoline (Oxindole) core (Carbonyl at C2).

Trap: Isoindoline core (Nitrogen at position 2, Carbonyls absent or at C1/C3).

Consequence: The isoindoline isomer has completely different reactivity and will fail in C3-alkylation protocols.

Synthetic Utility & Mechanistic Insight

Why use this specific protected form?

The N-Boc protection on the 5-nitrooxindole core is not merely a blocking group; it is an electronic modulator that enables specific transformations:

-

C3-Activation: The electron-withdrawing Boc group at N1, combined with the 2-oxo group, significantly increases the acidity of the C3-protons (pKa ~18 vs. ~24 for unprotected). This facilitates mild deprotonation and subsequent alkylation or aldol condensation at the C3 position.

-

Solubility Enhancement: Unprotected 5-nitrooxindole is poorly soluble in common organic solvents (DCM, THF). The lipophilic tert-butyl carbamate moiety renders the molecule soluble in standard reaction media, enabling homogeneous catalysis.

-

Nucleophilic Protection: Prevents N-alkylation side reactions during base-mediated protocols.

Strategic Workflow (DOT Visualization)

The following diagram illustrates the central role of this intermediate in diverging synthetic pathways.

Figure 1: Divergent synthetic pathways from the 1-Boc-5-nitrooxindole hub. The Boc group enables solubility and C3-reactivity before final drug assembly.

Experimental Protocol: Synthesis & Handling

Objective: Preparation of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate from 5-nitrooxindole.

Standard Operating Procedure (SOP)

This protocol utilizes a DMAP-catalyzed approach, which is milder and often higher-yielding than NaH methods for electron-deficient oxindoles.

Reagents:

-

5-Nitrooxindole (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.2 – 1.5 equiv)

-

4-Dimethylaminopyridine (DMAP) (0.1 equiv)

-

Triethylamine (Et₃N) (1.2 equiv)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) [Anhydrous]

Step-by-Step Methodology:

-

Setup: Flame-dry a round-bottom flask and purge with Nitrogen (N₂). Add a magnetic stir bar.

-

Dissolution: Charge the flask with 5-Nitrooxindole and anhydrous DCM (0.1 M concentration). Note: The starting material may be a suspension initially.

-

Activation: Add Et₃N followed by DMAP . Stir for 10 minutes at room temperature.

-

Addition: Add Boc₂O (dissolved in a minimum amount of DCM if solid, or neat if liquid) dropwise over 15 minutes.

-

Observation: Evolution of CO₂ gas may occur; ensure proper venting. The suspension should clear to a homogeneous solution as the reaction proceeds.

-

-

Monitoring: Stir at room temperature for 3–12 hours. Monitor by TLC (Eluent: 30% EtOAc/Hexanes). The product is less polar (higher R_f) than the starting material.

-

Work-up:

-

Dilute with DCM.

-

Wash with 1M HCl (to remove DMAP/Et₃N).

-

Wash with Saturated NaHCO₃ and Brine.

-

Dry over Na₂SO₄, filter, and concentrate in vacuo.

-

-

Purification: Recrystallize from Hexanes/EtOAc or purify via silica gel flash chromatography (Gradient: 0% → 20% EtOAc in Hexanes).

Quantitative Data Summary

| Parameter | Specification | Note |

| Physical State | Tan to Yellow Powder | Color deepens upon nitro-reduction. |

| Molecular Weight | 278.26 g/mol | Formula: C₁₃H₁₄N₂O₅ |

| Storage | 2–8°C, Desiccated | Moisture sensitive; Boc group is acid-labile. |

| Typical Yield | 85% – 95% | High efficiency due to electron-withdrawing nitro group. |

References & Authority

The following sources validate the nomenclature, synthesis, and application of this compound.

-

Sigma-Aldrich (Merck). tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Product Specification. Accessed 2024.

-

Yamai, Y., et al. (2018). "Synthesis of Substituted t-Butyl 3-Alkyloxindole-3-carboxylates." Heterocycles. (Demonstrates the utility of Boc-protected oxindoles in C3 alkylation).

-

National Institutes of Health (NIH) - PubChem. Compound Summary for CID 132470659. (Validation of structure and identifiers).

-

ChemicalBook. tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate CAS 1799838-87-1. (Aggregated supplier and physical property data).

Sources

Technical Guide: Solubility Profile of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

[1]

Executive Summary

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (N-Boc-5-nitrooxindole) is a critical intermediate in the synthesis of kinase inhibitors and biologically active indole derivatives.[1] Its physicochemical behavior is governed by two competing structural motifs: the lipophilic tert-butoxycarbonyl (Boc) protecting group and the polar, electron-withdrawing nitro group at the C5 position.

Understanding its solubility is essential for three key process stages:

Structural Analysis & Solubility Prediction

The solubility of this compound is dictated by the interaction between its crystal lattice energy and the solvent's dielectric constant (

-

Lipophilic Domain (Solubility Enhancer): The tert-butyl carbamate (Boc) moiety disrupts intermolecular hydrogen bonding typical of the parent oxindole (amide N-H), significantly increasing solubility in organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).

-

Polar Domain (Solubility Limiter): The 5-nitro group increases the dipole moment, maintaining high crystal lattice energy. This necessitates polar aprotic solvents or elevated temperatures for dissolution in protic solvents.[1]

Predicted Solubility Matrix

Based on structural analogs and standard synthetic workups.

| Solvent Class | Representative Solvents | Solubility Rating | Process Application |

| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Primary reaction solvent; Extraction.[1] |

| Polar Aprotic | DMSO, DMF, DMAc | Very High (>200 mg/mL) | Stock solutions; High-temp reactions.[1] |

| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | Moderate-High | Chromatography eluent; Extraction.[1] |

| Alcohols | Methanol (MeOH), Ethanol (EtOH) | Temperature Dependent | Recrystallization (Low at 20°C, High at 60°C).[1] |

| Ethers | THF, 2-MeTHF, Dioxane | High | Reaction solvent (e.g., alkylations). |

| Hydrocarbons | Hexanes, Heptane, Toluene | Low / Insoluble | Anti-solvent for precipitation.[1] |

| Aqueous | Water, Brine | Insoluble | Washing phase (biphasic workup).[1] |

Experimental Protocols

Protocol A: Saturation Shake-Flask Method (Solubility Determination)

Use this protocol to determine exact quantitative solubility (mg/mL) for your specific batch.

-

Preparation: Weigh 50 mg of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate into a 4 mL glass vial.

-

Solvent Addition: Add 0.5 mL of the target solvent.[1]

-

Equilibration: Cap tightly and agitate (vortex or shaker) for 24 hours at 25°C.

-

Visual Check: If fully dissolved, add more solid until a precipitate remains.[1]

-

-

Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter.

-

Quantification: Evaporate a known volume of filtrate to dryness and weigh the residue (Gravimetric) or analyze by HPLC against a standard curve.

Protocol B: Recrystallization (Purification)

The Boc group makes the compound too soluble in pure EtOAc for efficient crystallization.[1] An Alcohol/Hydrocarbon or Pure Alcohol system is recommended.[1]

System: Ethanol (Solvent) / Heptane (Anti-solvent) or Hot Ethanol.[1]

-

Dissolution: Suspend crude material in Ethanol (10 mL/g). Heat to reflux (78°C) until fully dissolved.[1]

-

Hot Filtration: If particulates remain, filter while hot through a pre-warmed funnel.[1]

-

Nucleation: Allow the solution to cool slowly to room temperature (20-25°C) with gentle stirring.

-

Anti-solvent (Optional): If yield is low, dropwise add Heptane until slight turbidity persists, then cool to 0-4°C.[1]

-

Isolation: Filter the resulting pale yellow/tan crystals and wash with cold Heptane.

Process Workflow Visualization

Solubility & Solvent Selection Logic

The following diagram illustrates the decision logic for selecting a solvent based on the intended chemical transformation.

Figure 1: Solvent selection decision tree based on process requirements for N-Boc-5-nitrooxindole.

Critical Application Notes

Stability in Solution

While stable in neutral organic solvents (DCM, EtOAc), the Boc group is acid-labile . Avoid prolonged storage in acidic solvents or chlorinated solvents that have degraded to release HCl (e.g., old Chloroform).[1]

-

Recommendation: Store stock solutions in anhydrous DMSO or THF at -20°C.

Impact on Hydrogenation

For the reduction of the nitro group to the amine (5-amino-N-Boc-oxindole):

-

Solvent: Methanol is preferred.[1]

-

Solubility Issue: The nitro compound is less soluble than the amino product.[1] Start the reaction as a slurry in MeOH; it will dissolve as the reaction proceeds and the more soluble amine is formed.[1]

-

Catalyst: 10% Pd/C.[1]

Chromatography

For flash column chromatography on silica gel:

-

Eluent: Hexane/Ethyl Acetate gradient.

-

Rf Value: The compound typically elutes at ~30-40% EtOAc in Hexane due to the polarity of the nitro group, despite the lipophilic Boc group.[1]

References

-

Sigma-Aldrich. (n.d.).[1] tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Product Page. MilliporeSigma.[1][3] 4[5][6]

-

BenchChem. (2025).[1][7] Optimizing reaction time and temperature for N-Boc protection. 7

-

PubChem. (2026).[1][8] Tert-butyl 5-nitro-2,3-dihydro-1h-isoindole-2-carboxylate Compound Summary. National Library of Medicine.[1] 8

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

- 3. tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 2089301-60-8 [sigmaaldrich.com]

- 4. tert-butyl 5-nitro-2-oxoindoline-1-carboxylate | 1799838-87-1 [sigmaaldrich.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. PubChemLite - Tert-butyl 5-nitro-2,3-dihydro-1h-isoindole-2-carboxylate (C13H16N2O4) [pubchemlite.lcsb.uni.lu]

Safety data sheet (SDS) for tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Technical Monograph: Safety and Handling Profile of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Document Control:

-

Version: 1.0 (Technical Guide)

-

Applicability: Research & Development, Medicinal Chemistry, Process Safety.

Executive Summary

This guide provides a technical deep-dive into the safety, handling, and physicochemical properties of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1). While standard Safety Data Sheets (SDS) classify this compound primarily as an irritant, its structural motifs—a nitro-aromatic core protected by a tert-butyloxycarbonyl (Boc) group—introduce specific reactivity hazards. This document synthesizes standard GHS compliance with advanced process safety considerations for researchers utilizing this intermediate in kinase inhibitor or GPCR ligand synthesis.

Part 1: Chemical Identification & Physicochemical Properties

1.1 Nomenclature & Identity

-

IUPAC Name: tert-Butyl 5-nitro-2-oxo-2,3-dihydro-1H-indole-1-carboxylate

-

Common Synonyms: 1-Boc-5-nitrooxindole; 1-Boc-5-nitroindolin-2-one.

-

CAS Number: 1799838-87-1[1]

-

Molecular Formula: C₁₃H₁₄N₂O₅

-

Molecular Weight: 278.26 g/mol

1.2 Physicochemical Data Table

| Property | Value / Description | Operational Note |

| Physical State | Solid (Powder) | Typically tan or off-white. |

| Solubility | DMSO, DCM, EtOAc | Insoluble in water. Hydrophobic nature due to Boc group. |

| Melting Point | Not standardized (Est. >130°C) | Critical: Perform DSC prior to scale-up (>10g) to detect thermal events. |

| Reactivity | Electrophile / Redox Active | Nitro group is susceptible to reduction; Boc group is acid-labile. |

| Storage | 2°C to 8°C (Refrigerated) | Moisture sensitive. Store under inert atmosphere (Argon/N₂). |

Part 2: GHS Hazard Assessment & "Hidden" Risks

While the regulatory classification flags immediate health effects, the process hazards are critical for drug development workflows.

2.1 Regulatory Classification (GHS)

-

Signal Word: WARNING

-

Hazard Statements:

2.2 Advanced Process Hazards (The "Why")

-

Thermal Decomposition (Boc Group): The tert-butyl carbamate moiety is thermally unstable above ~150°C (or lower in the presence of Lewis acids). Decomposition releases isobutene (flammable gas) and CO₂ , creating a rapid pressure hazard in sealed vessels.

-

Energetic Potential (Nitro Group): Nitro-aromatics possess high chemical energy. While oxindoles are generally stable, the combination of a nitro group and organic fuel (Boc) requires exclusion of strong reducing agents (e.g., Hydrazine, LAH) unless under strictly controlled conditions to prevent runaway exotherms.

-

Sensitization: As with many nitro-indoles, there is a theoretical risk of skin sensitization upon repeated exposure.

Part 3: Strategic Handling & Storage Protocols

This section outlines the hierarchy of controls required to handle this compound, ensuring data integrity and personnel safety.

3.1 Visualization: Handling Hierarchy

Figure 1: Operational workflow for handling 1-Boc-5-nitrooxindole. Note the critical warming step before opening to prevent condensation.

3.2 Storage Protocol (Self-Validating)

-

Receipt: Upon receipt, inspect the container for pressure buildup (bulging septum).

-

Environment: Store at 2–8°C . The Boc-carbamate linkage is susceptible to slow hydrolysis if exposed to ambient moisture.

-

Validation: If the solid turns from tan to sticky/orange, check by TLC/LCMS. Appearance of 5-nitrooxindole (loss of Boc) indicates improper storage (acidic or thermal degradation).

Part 4: Synthetic Application Safety

The most common workflow involving this compound is Boc-deprotection or Nitro-reduction . Both carry distinct risks.

4.1 Protocol: Safe Acidic Deprotection (TFA/DCM) Context: Removing the Boc group to access the free oxindole nitrogen.

-

Setup: Use a round-bottom flask with a pressure-equalizing addition funnel and a gas outlet connected to a bubbler (to monitor CO₂/Isobutene evolution).

-

Dissolution: Dissolve 1.0 eq of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate in DCM (0.1 M concentration).

-

Addition: Cool to 0°C. Add TFA (10–20 eq) dropwise.

-

Why: Rapid addition generates heat and gas simultaneously, risking solvent bump.

-

-

Monitoring: Monitor gas evolution via the bubbler. Reaction is complete when bubbling ceases and LCMS confirms mass shift (M-100).

-

Quench: Do not quench directly with saturated bicarbonate if the scale is >5g. The residual acid + bicarbonate will generate massive foam. Remove volatiles (TFA/DCM) in vacuo first, then neutralize the residue.

4.2 Protocol: Nitro Reduction (Hydrogenation) Context: Converting the nitro group to an aniline for further coupling.

-

Solvent Choice: Methanol or Ethanol.[4]

-

Catalyst: Pd/C (10% w/w).

-

Hazard: The Boc group is stable to H₂/Pd, but the nitro reduction is highly exothermic.

-

Control: Add catalyst as a slurry in water/toluene (wet) to prevent ignition of solvent vapors. Maintain temperature <40°C to preserve the Boc group.

4.3 Visualization: Reactivity Pathways

Figure 2: Reactivity map highlighting the divergence between deprotection (gas evolution risk) and reduction (exotherm risk).

Part 5: Emergency Response

5.1 Fire Fighting

-

Media: Water spray, Carbon dioxide (CO₂), Dry chemical.

-

Specific Hazard: Combustion produces toxic Nitrogen Oxides (NOx) . Firefighters must wear SCBA.

-

Explosion: If heated under confinement (e.g., a sealed bottle in a fire), the Boc decomposition pressure combined with nitro-group energy can rupture containers violently.

5.2 Accidental Release (Spill)

-

Evacuate: Remove ignition sources (dust explosion risk).

-

PPE: Wear nitrile gloves, lab coat, and P95/N95 respirator (dust inhalation is the primary exposure route).

-

Clean-up: Do not sweep dry dust. Wet with an inert solvent (heptane) or water mist to suppress dust, then wipe up.

-

Disposal: Incinerate in a chemical incinerator equipped with an afterburner and scrubber (mandatory for nitro compounds).

References

-

Apollo Scientific. (2023). Safety Data Sheet: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate. Retrieved from (Search CAS: 1799838-87-1).

-

Sigma-Aldrich (MilliporeSigma). (2023). Product Detail: tert-butyl 5-nitro-2-oxoindoline-1-carboxylate.[1] Retrieved from .

-

Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[5] (Detailed mechanisms of Boc deprotection and thermal instability).

-

Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200(g). Retrieved from .

- Yamai, Y., et al. (2018). Synthesis of substituted t-butyl 3-alkyloxindole-3-carboxylates. Heterocycles. (Context on oxindole synthesis and stability).

Sources

Technical Guide: Stability & Storage of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

[1]

Executive Summary

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (1-Boc-5-nitrooxindole) is a critical electrophilic intermediate.[1] Unlike standard N-Boc amines, this compound features an N-acyl carbamate motif (N-Boc attached to a lactam), rendering it significantly more susceptible to hydrolytic cleavage and thermal decomposition.[1]

Core Storage Directive:

Chemical Profile & Structural Vulnerabilities[1][2]

To understand the storage protocols, one must understand the molecular stress points.[1]

| Property | Specification |

| Chemical Name | tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate |

| CAS Number | 1799838-87-1 |

| Molecular Formula | C₁₃H₁₄N₂O₅ |

| Molecular Weight | 278.26 g/mol |

| Appearance | Tan to yellow powder |

| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in water |

The N-Acyl Carbamate Instability

The primary stability risk stems from the electron-withdrawing nature of the oxindole carbonyl at position C2. This carbonyl pulls electron density from the indole nitrogen, making the tert-butoxycarbonyl (Boc) group more electrophilic than in simple amines.[1]

-

Hydrolytic Susceptibility: Water can attack the Boc carbonyl more readily, leading to the release of CO₂, tert-butanol, and the parent 5-nitrooxindole.[1]

-

Thermal Lability: The activation energy for the elimination of isobutylene is lower for N-acyl carbamates.[1] Prolonged exposure to temperatures >25°C can accelerate the fragmentation to 5-nitrooxindole and isobutylene gas.[1]

Degradation Pathways (Mechanism)

The following diagram illustrates the two primary failure modes: Moisture-induced Hydrolysis and Thermal Elimination.[1]

Figure 1: Primary degradation pathways.[1] Note that both pathways result in the loss of the protecting group, yielding the parent oxindole.

Storage & Handling Protocols

This protocol ensures the integrity of the reagent for up to 12 months.[1]

Storage Conditions

-

Primary Container: Glass vial with a Teflon-lined screw cap.[1] Avoid polyethylene caps which are permeable to moisture over time.[1]

-

Secondary Containment: Sealed desiccator or Mylar bag with active silica gel or molecular sieve packets.

-

Temperature: Maintain at 2–8°C . Freezing (-20°C) is acceptable but requires strict equilibration to room temperature before opening to prevent condensation.[1]

Handling Workflow (The "Self-Validating" System)

Every time the bottle is opened, a race against moisture begins.[1] Follow this rigorous workflow:

-

Equilibration: Remove the vial from the refrigerator 30 minutes prior to use. Do not open until it reaches room temperature.[1][2] Why? Opening a cold vial condenses atmospheric water directly onto the powder, initiating hydrolysis.

-

Atmosphere: Ideally, weigh out the required mass inside a glovebox (N₂ or Ar).[1] If using a fume hood, flush the headspace of the vial with dry Nitrogen or Argon immediately after sampling.[1]

-

Resealing: Parafilm the cap after closing to create a secondary moisture barrier.[1]

Quality Control & Troubleshooting

Before committing this reagent to a high-value synthesis (e.g., GMP steps or late-stage functionalization), validate its purity.[1]

Visual Inspection[1]

-

Pass: Free-flowing tan/yellow powder.[1]

-

Fail: Clumping, sticky texture, or a shift to a deep orange/brown color (indicative of oxidation or extensive hydrolysis).[1]

Analytical Verification (1H NMR)

Run a quick 1H NMR in DMSO-d₆ or CDCl₃.[1]

-

Diagnostic Signal (Intact): A strong singlet at ~1.60 ppm (9H) corresponds to the tert-butyl group.[1]

-

Diagnostic Signal (Degraded):

Re-purification Strategy

If the compound has partially degraded (e.g., 10-20% parent oxindole present), it can often be purified rather than discarded.[1]

Experimental Stress Testing (Methodology)[1]

To validate the stability limits in your specific lab environment, perform this accelerated stress test.

Objective: Determine the "bench-life" of the reagent during active weighing/handling.

-

Preparation: Aliquot 10 mg of the compound into three clear glass vials.

-

Conditions:

-

Analysis: Analyze via HPLC or TLC at t=0, t=6h, and t=24h.

-

Expectation: Vial B will show surface stickiness within 24h in humid environments.[1] Vial C may show rapid Boc-cleavage if the DMSO is wet (DMSO is hygroscopic).[1]

Decision Tree for Reagent Usability

Figure 2: Quality control decision matrix for 1-Boc-5-nitrooxindole.

References

Commercial suppliers of high-purity tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

A Technical Whitepaper for Drug Discovery & Medicinal Chemistry[1]

Executive Summary

tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1), commonly referred to as N-Boc-5-nitrooxindole , is a critical high-value intermediate in the synthesis of small-molecule kinase inhibitors.[1] Its structural core—the 2-oxoindoline (oxindole) scaffold—serves as a privileged pharmacophore in oncology, specifically targeting receptor tyrosine kinases (RTKs) such as VEGFR, PDGFR, and Src family kinases.[1]

This guide provides a technical analysis of commercial sourcing options, quality control (QC) protocols, and the synthetic utility of this compound in divergent drug discovery workflows.

Chemical Profile & Technical Specifications[1][2][3]

| Parameter | Specification |

| Chemical Name | tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate |

| Common Synonyms | N-Boc-5-nitrooxindole; 1-Boc-5-nitro-2-oxindole |

| CAS Number | 1799838-87-1 |

| Molecular Formula | C₁₃H₁₄N₂O₅ |

| Molecular Weight | 278.26 g/mol |

| Core Scaffold | 2-Oxoindoline (Oxindole) |

| Protecting Group | tert-Butyloxycarbonyl (Boc) at N-1 position |

| Functional Handle | Nitro (-NO₂) at C-5 position |

| Physical State | Pale yellow to tan solid |

| Solubility | Soluble in DMSO, DMF, DCM, EtOAc; Insoluble in water |

Market Landscape: Commercial Suppliers

Sourcing high-purity (>97%) N-Boc-5-nitrooxindole is pivotal for avoiding downstream purification bottlenecks.[1] Impurities such as the deprotected parent (5-nitrooxindole) or ring-opened byproducts can interfere with sensitive metal-catalyzed cross-couplings.[1]

Supplier Comparison Matrix

| Supplier | Catalog / SKU | Purity Grade | Pack Sizes | Origin | Lead Time (Est.) |

| MilliporeSigma | 1799838-87-1 | ≥95% | 1g, 5g | China | 2-3 Weeks |

| BLD Pharm | BD01468547 | 98% | 100mg - 5g | China/USA | 3-5 Days (Stock) |

| Fluorochem | F868514 | 98% | Custom | UK | 1-2 Weeks |

| Ambeed | AMBH97F07729 | 97% | 1g, 5g, 25g | USA | 1-3 Days |

| Apollo Scientific | OR306236 | 97% | 250mg - 1g | UK | 1-2 Weeks |

Procurement Strategy: For early-stage SAR (Structure-Activity Relationship) exploration, BLD Pharm and Ambeed often offer the best balance of speed and purity.[1] For GMP-adjacent scale-up, validation of MilliporeSigma batches is recommended due to rigorous documentation (CoA/COO).[1]

Technical Application: Divergent Synthesis

The strategic value of N-Boc-5-nitrooxindole lies in its orthogonal reactivity .[1] The Boc group protects the lactam nitrogen (N1), preventing unwanted N-alkylation, while the nitro group (C5) and the active methylene (C3) remain available for functionalization.[1]

Core Synthetic Workflows

-

C3-Functionalization (Knoevenagel Condensation): The Boc group increases the acidity of the C3 protons, facilitating condensation with aldehydes to form benzylidene oxindoles (e.g., Sunitinib analogs).[1]

-

Nitro Reduction: Catalytic hydrogenation converts the C5-nitro group to an amine, enabling amide coupling or sulfonylation to target specific kinase pockets.[1]

Visualization: Synthetic Pathway

The following diagram illustrates the divergent utility of CAS 1799838-87-1 in generating kinase inhibitor libraries.

Figure 1: Divergent synthetic pathways utilizing N-Boc-5-nitrooxindole as a core scaffold.[1]

Quality Control & Validation Protocols

Upon receipt of the material, the following QC checks are mandatory to ensure integrity before committing to high-value synthesis.

A. Proton NMR (¹H-NMR) Validation

-

Solvent: DMSO-d₆ or CDCl₃.[1]

-

Key Diagnostic Peaks:

B. Storage & Stability[1]

-

Temperature: Store at 2–8°C .

-

Atmosphere: Hygroscopic; store under inert gas (Nitrogen/Argon) if the seal is broken.[1]

-

Warning: The Boc group is acid-labile.[1] Avoid exposure to acidic fumes (HCl, TFA) in the storage environment.[1]

Experimental Protocol: Nitro Reduction

A self-validating protocol for converting N-Boc-5-nitrooxindole to the 5-amino derivative.

-

Dissolution: Dissolve 1.0 eq (278 mg, 1 mmol) of N-Boc-5-nitrooxindole in anhydrous Methanol (10 mL).

-

Catalyst Addition: Add 10 wt% Pd/C (30 mg) under a nitrogen stream. Safety: Pd/C is pyrophoric; keep wet with solvent.[1]

-

Hydrogenation: Purge with H₂ gas (balloon pressure, 1 atm) and stir vigorously at Room Temperature (RT) for 4–6 hours.

-

Monitoring: Check TLC (50% EtOAc/Hexane). The starting material (yellow spot) should disappear, replaced by a lower Rf fluorescent spot (amine).[1]

-

Workup: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate in vacuo.[1]

-

Result: Yields tert-butyl 5-amino-2-oxoindoline-1-carboxylate as an off-white solid, ready for immediate coupling without column chromatography.

References

-

MilliporeSigma (Merck KGaA). Product Specification: tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS 1799838-87-1).[1] Retrieved from [1]

-

BLD Pharmatech. Product Analysis: BD01468547.[1] Retrieved from [1]

-

Fluorochem. Chemical Data Sheet: F868514.[1] Retrieved from [1]

-

Velavalapalli, V. M., et al. (2024). Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors.[1][2] ACS Omega.[1] Retrieved from [1]

-

Jiang, R., et al. (2013). Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors.[1][3] Bioorganic & Medicinal Chemistry Letters.[1][3] Retrieved from [1]

Sources

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. Novel 5-Substituted Oxindole Derivatives as Bruton’s Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynamics Simulation, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of 1-aryl-5-anilinoindazoles as c-Jun N-terminal kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Medicinal Chemistry of 5-Nitrooxindole Derivatives

Executive Summary

The oxindole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of a nitro group at the 5-position of this scaffold profoundly influences its electronic properties and biological activity, giving rise to a class of compounds with significant potential in drug discovery. This technical guide provides a comprehensive overview of the literature on 5-nitrooxindole derivatives, with a primary focus on their applications in oncology, infectious diseases, and inflammation. We will delve into the mechanistic underpinnings of their activity, explore structure-activity relationships (SAR), and provide detailed experimental protocols for their synthesis and evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

The Oxindole Scaffold: A Foundation for Drug Discovery

The indole ring system is a cornerstone of medicinal chemistry, present in a multitude of natural products and synthetic drugs.[1] The oxindole (or 2-indolinone) core, a close structural relative, is a particularly valuable scaffold for developing kinase inhibitors and other targeted therapies.[2][3][4] Several FDA-approved drugs, including Sunitinib (for renal cell carcinoma) and Nintedanib (for idiopathic pulmonary fibrosis), feature the oxindole moiety, highlighting its clinical significance.[2]

The strategic placement of a 5-nitro group serves as a powerful chemical modulator. This strongly electron-withdrawing group can enhance the compound's interaction with biological targets and is often a key feature for specific mechanisms of action, such as the generation of reactive oxygen species (ROS) under reductive conditions.[5][6] This guide will explore how this specific substitution unlocks a range of potent biological activities.

Anticancer Activity: A Multi-pronged Assault on Malignancy

5-Nitrooxindole derivatives have demonstrated significant promise as anticancer agents, operating through several distinct and sometimes synergistic mechanisms.[7]

Mechanisms of Action

A primary and well-documented mechanism of action for many 5-nitroindole and 5-nitrooxindole derivatives is the stabilization of G-quadruplex (G4) structures in the promoter region of the c-Myc oncogene.[8] The c-Myc transcription factor is overexpressed in up to 80% of human cancers, making it a prime therapeutic target.[7] By binding to and stabilizing the G4 DNA structure, these compounds inhibit the transcription of the c-Myc gene.[8] This leads to the downregulation of c-Myc protein expression, which in turn disrupts the cell cycle, induces cell cycle arrest (often in the G1 phase), and triggers apoptosis.[9][10]

// Nodes Compound [label="5-Nitrooxindole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G4 [label="c-Myc Promoter\nG-Quadruplex (G4)", fillcolor="#FBBC05", fontcolor="#202124"]; Transcription [label="c-Myc Gene\nTranscription", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; mRNA [label="c-Myc mRNA", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Translation [label="Translation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Protein [label="c-Myc Protein", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"]; Arrest [label="Cell Cycle Arrest\n& Apoptosis", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Compound -> G4 [label=" Binds & Stabilizes"]; G4 -> Transcription [label=" Inhibits", arrowhead=tee]; Transcription -> mRNA; mRNA -> Translation; Translation -> Protein; Protein -> Proliferation [label=" Promotes"]; Transcription -> Arrest [style=invis]; // for layout Protein -> Arrest [label=" Downregulation Leads To", style=dashed, color="#5F6368"]; } Caption: c-Myc Downregulation Pathway.[8]

The nitroaromatic nature of these compounds is crucial for another key anticancer mechanism: the induction of intracellular ROS.[7][9] The nitro group can undergo bioreduction within the cell, a process catalyzed by nitroreductase enzymes, to form radical anions and other reactive species.[5][6] This surge in ROS creates a state of oxidative stress that cancer cells, often with their compromised antioxidant defenses, cannot withstand. The result is damage to cellular components, including DNA and mitochondria, ultimately culminating in apoptotic cell death.[8] This dual action of c-Myc downregulation and ROS induction creates a powerful synergistic effect against cancer cells.[8]

// Nodes Compound [label="5-Nitrooxindole\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cell [label="Cancer Cell", shape=septagon, fillcolor="#F1F3F4", fontcolor="#202124"]; Reduction [label="Bioreduction\n(Nitroreductases)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; ROS [label="Increased Intracellular\nReactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stress [label="Oxidative Stress", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Damage [label="Cellular Damage\n(DNA, Mitochondria)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Compound -> Cell; Cell -> Reduction; Reduction -> ROS; ROS -> Stress; Stress -> Damage; Damage -> Apoptosis; } Caption: ROS-Induced Apoptosis Pathway.[8]

The oxindole scaffold is a well-established "kinase hinge-binder".[3] Derivatives can be designed to target the ATP-binding site of various protein kinases. While much of the research on 5-nitro derivatives has focused on G4-quadruplexes, related substituted oxindoles have been developed as potent inhibitors of kinases like Bruton's tyrosine kinase (BTK), a target in B-cell malignancies.[2][11] This suggests that 5-nitrooxindoles could be engineered as multi-target agents, simultaneously inhibiting key signaling kinases and inducing oxidative stress.

Structure-Activity Relationship (SAR) Insights

SAR studies have provided critical insights for optimizing the anticancer potency of this class of compounds.

-

The 5-Nitro Group : This is often critical for activity. Studies comparing 5-nitroindoles with 5-aminoindoles found that both can bind to G4 DNA, but the 5-nitro derivatives often exhibit potent antiproliferative effects.[10]

-

Substituents at N1 : Modification at the indole nitrogen (N1 position) plays a significant role in G4 binding affinity.[10] Attaching side chains, such as morpholinomethyl or piperidinomethyl groups, has been shown to enhance cytotoxic activity.[12]

-

Substituents at C3 : The C3 position is a key vector for modification. The introduction of thiosemicarbazone moieties at this position has yielded compounds with marked cytotoxic effects against various cancer cell lines.[12]

Data Summary: In Vitro Anticancer Efficacy

The following table summarizes the in vitro efficacy of representative 5-nitroindole and 5-nitrooxindole derivatives against various human cancer cell lines.

| Compound Class | Derivative Example | Cell Line | Activity Metric | Value | Reference |

| Pyrrolidine-substituted 5-nitroindole | Compound 5 | HeLa (Cervical) | IC₅₀ | 5.08 ± 0.91 µM | [7][10] |

| Pyrrolidine-substituted 5-nitroindole | Compound 7 | HeLa (Cervical) | IC₅₀ | 5.89 ± 0.73 µM | [7][10] |

| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazone | Compound 4l | HOP-62 (NSCLC) | log₁₀GI₅₀ | < -8.00 | [12] |

| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazone | Compound 4l | HL-60(TB) (Leukemia) | log₁₀GI₅₀ | -6.30 | [12] |

| 1-Morpholinomethyl-5-nitroindole-2,3-dione-3-thiosemicarbazone | Compound 4l | MOLT-4 (Leukemia) | log₁₀GI₅₀ | -6.18 | [12] |

Antimicrobial and Antiparasitic Applications

The mechanism of nitro group reduction is not exclusive to anticancer activity; it is a well-established principle in antimicrobial and antiparasitic drug action.[5]

Mechanism of Action: Reductive Activation

Similar to their anticancer effects, the antimicrobial activity of 5-nitro-heterocycles relies on the enzymatic reduction of the nitro group within the pathogen.[5][13] This process, catalyzed by microbial nitroreductases, generates toxic intermediates and free radicals that damage microbial DNA, proteins, and other essential biomolecules, leading to cell death.[5][6] This mechanism is central to the activity of established drugs like metronidazole (a 5-nitroimidazole) and nifurtimox.[5][14]

Spectrum of Activity

-

Antibacterial : Studies on 5-nitro-3-phenyliminoindol-2(3H)-ones have shown growth inhibition primarily against Gram-positive bacteria, with little to no activity against Gram-negative strains.[15] Other related 5-nitrofuran derivatives have demonstrated good activity against Staphylococcus aureus, Escherichia coli, and Enterococcus faecalis.[16]

-

Antiparasitic : 5-nitroindazole derivatives, which are structurally related to 5-nitroindoles, have shown remarkable in vitro activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[14][17] The mechanism is believed to be related to the production of reduced species from the nitro moiety.[14]

Anti-inflammatory Potential

The oxindole scaffold is also found in compounds with anti-inflammatory properties. While direct studies on 5-nitrooxindoles are less common in this area, related structures provide a strong rationale for their investigation.

Modulation of Inflammatory Pathways

Inflammation is a complex process often mediated by enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).[18][19]

-

COX/LOX Inhibition : Numerous oxindole derivatives have been synthesized and evaluated as dual COX/5-LOX inhibitors, a strategy aimed at producing potent anti-inflammatory effects with potentially better gastric safety profiles than traditional NSAIDs.[18]

-

Antioxidant Effects : The inflammation process generates high levels of ROS.[19] The potential for 5-nitrooxindoles to modulate cellular redox status suggests they could also act as anti-inflammatory agents by quenching or managing these damaging species, a property seen in nitroxide-conjugated NSAIDs.[20] Furthermore, related compounds like 5-fluoro-2-oxindole have demonstrated anti-inflammatory effects by increasing the expression of antioxidant enzymes like heme oxygenase 1 (HO-1).[21]

Key Experimental Protocols

To ensure the reproducibility and validation of findings, detailed methodologies are paramount. Below are representative protocols for the synthesis and biological evaluation of 5-nitrooxindole derivatives, based on published literature.

General Synthesis of a Pyrrolidine-Substituted 5-Nitrooxindole

This protocol describes a general method for synthesizing pyrrolidine-substituted 5-nitroindoles, which can be further modified to produce oxindole derivatives.[8]

// Nodes Start [label="Start:\n5-Nitroindole", fillcolor="#F1F3F4", fontcolor="#202124"]; Step1 [label="Step 1: Alkylation\n(e.g., 1-bromo-3-chloropropane, K₂CO₃, DMF)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Intermediate1 [label="Intermediate:\nN-alkylated 5-nitroindole", fillcolor="#FBBC05", fontcolor="#202124"]; Step2 [label="Step 2: Nucleophilic Substitution\n(e.g., Pyrrolidine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Product [label="Final Product:\nPyrrolidine-substituted\n5-nitroindole", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purification [label="Purification\n(Silica Gel Chromatography)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges Start -> Step1; Step1 -> Intermediate1; Intermediate1 -> Step2; Step2 -> Product; Product -> Purification; } Caption: General Synthetic Workflow.

Step-by-Step Methodology:

-

Alkylation of 5-nitroindole : To a solution of 5-nitroindole in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) and an alkylating agent (e.g., 1-bromo-3-chloropropane).

-

Stir the mixture at room temperature for a specified time (e.g., 12-24 hours) to allow for the N-alkylation of the indole ring.

-

Nucleophilic Substitution : Add the desired amine (e.g., pyrrolidine) to the reaction mixture.

-

Heat the reaction to facilitate the substitution of the terminal halide with the amine.

-

Work-up and Purification : After the reaction is complete, perform an aqueous work-up by extracting the product into an organic solvent like dichloromethane (DCM).

-

Dry the organic layer, concentrate it under reduced pressure, and purify the crude product using silica gel column chromatography to obtain the final compound.

In Vitro Cytotoxicity Evaluation: Sulforhodamine B (SRB) Assay

This is a common method for evaluating the antiproliferative effects of compounds on cancer cell lines.[12]

Step-by-Step Methodology:

-

Cell Plating : Seed cells from a human tumor cell line (e.g., HOP-62, HL-60) into 96-well plates at an appropriate density and incubate for 24 hours.

-

Compound Addition : Add the test compounds (e.g., 5-nitrooxindole derivatives) at a minimum of five different concentrations in 10-fold dilutions.

-

Incubation : Incubate the plates for 48 hours to allow the compounds to exert their effects.

-

Cell Fixation : Discard the supernatant and fix the adherent cells with cold trichloroacetic acid (TCA).

-

Staining : Wash the plates with water and stain the fixed cells with 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid.

-

Washing : Remove the unbound dye by washing with 1% acetic acid.

-

Solubilization and Measurement : Solubilize the protein-bound dye with a 10 mM Tris base solution. Measure the absorbance (optical density) at a specific wavelength (e.g., 510 nm) using a plate reader.

-

Data Analysis : Calculate the GI₅₀ (Growth Inhibition 50%) value, which is the concentration of the compound that causes a 50% reduction in cell growth.

In Vivo Anti-inflammatory Evaluation: Carrageenan-Induced Paw Edema

This is a standard animal model for assessing the acute anti-inflammatory activity of new compounds.[18][20]

Step-by-Step Methodology:

-

Animal Acclimatization : Use male Wistar rats or C57BL/6 mice, acclimatized to laboratory conditions.

-

Compound Administration : Administer the test compound (suspended in a vehicle like 1% methylcellulose) orally (gavage) at various doses (e.g., 1, 5, 10 mg/kg). A control group receives the vehicle only, and a positive control group receives a standard NSAID like indomethacin.

-

Inflammation Induction : After a set time (e.g., 60 minutes) post-compound administration, inject a small volume (e.g., 50 µL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

-

Edema Measurement : Measure the paw volume using a plethysmometer immediately before the carrageenan injection (baseline) and at regular intervals afterward (e.g., every hour for 3-6 hours).

-

Data Analysis : Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.

Conclusion and Future Perspectives

The 5-nitrooxindole scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The literature clearly demonstrates its potential in oncology through dual mechanisms of G4-quadruplex stabilization and ROS induction. Furthermore, emerging evidence points to valuable applications in treating infectious and inflammatory diseases.

Future research should focus on several key areas:

-

Target Selectivity : Further structural modifications could enhance selectivity for specific kinase targets or G4 structures, potentially reducing off-target effects.

-

Pharmacokinetic Optimization : Efforts to improve the drug-like properties (solubility, metabolic stability, oral bioavailability) of lead compounds are crucial for clinical translation.

-

Combination Therapies : Given their unique mechanisms, 5-nitrooxindole derivatives should be explored in combination with existing chemotherapies, targeted agents, or immunotherapies to overcome drug resistance and improve patient outcomes.

By building on the solid foundation of existing research, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of compounds.

References

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Available at: [Link][9]

-

Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity. PMC. Available at: [Link][10]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with. Wiley Online Library. Available at: [Link][7]

-

Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives. PubMed. Available at: [Link][12]

-

Novel 5-Substituted Oxindoles Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Dock. ChemRxiv. Available at: [Link][2]

-

Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells. PMC. Available at: [Link][20]

-

Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. ResearchGate. Available at: [Link][22]

-

Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation. PMC. Available at: [Link][18]

-

Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases. PubMed. Available at: [Link][15]

-

Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. MDPI. Available at: [Link][13]

-

Novel 5-Substituted Oxindole Derivatives as Bruton's Tyrosine Kinase Inhibitors: Design, Synthesis, Docking, Molecular Dynam. ACS Publications. Available at: [Link][11]

-

Antimicrobial Activity of Nitroaromatic Derivatives. Encyclopedia.pub. Available at: [Link][5]

-

Studies of Structure−Activity Relationship of Nitroxide Free Radicals and Their Precursors as Modifiers Against Oxidative Damage. Scilit. Available at: [Link][23]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry. Available at: [Link][24]

-

Kinase Inhibitor Indole Derivatives as Anticancer Agents: A Patent Review. Bentham Science. Available at: [Link][25]

-

Structure-Activity Relationship Studies on a Series of Novel, Substituted 1-Benzyl-5-Phenyltetrazole P2X7 Antagonists. Amanote Research. Available at: [Link][26]

-

New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies. PubMed. Available at: [Link][14]

-

In Vitro Evaluation of New 5-Nitroindazolin-3-one Derivatives as Promising Agents against Trypanosoma cruzi. MDPI. Available at: [Link][6]

-

Synthesis and biological properties of new 5-nitroindazole derivatives. PubMed. Available at: [Link][17]

-

Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis. PubMed. Available at: [Link][16]

-

5-Nitroimidazole derivatives and their antimicrobial activity. ResearchGate. Available at: [Link][27]

-

Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors. Frontiers. Available at: [Link][28]

-

Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling. MDPI. Available at: [Link][3]

-

Synthesis and antimicrobial activity of 1-benzamido-5-hydroxyindole derivatives. Indian Academy of Sciences. Available at: [Link][29]

-

Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Journal of Pharmaceutical Sciences and Research. Available at: [Link][4]

-

The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during... PubMed. Available at: [Link][21]

-

Drug Discovery of New Anti-Inflammatory Compounds by Targeting Cyclooxygenases. MDPI. Available at: [Link][30]

-

A Brief Review of the Medicinally Important Indole Derivatives. ResearchGate. Available at: [Link][31]

-

Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. MDPI. Available at: [Link][32]

-

Anti-inflammatory activity of novel thiosemicarbazone compounds indole-based as COX inhibitors. ResearchGate. Available at: [Link][33]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. DADUN, University of Navarra. Available at: [Link][19]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. mdpi.com [mdpi.com]

- 4. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. d-nb.info [d-nb.info]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Synthesis and primary cytotoxicity evaluation of new 5-nitroindole-2,3-dione derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. New potent 5-nitroindazole derivatives as inhibitors of Trypanosoma cruzi growth: synthesis, biological evaluation, and mechanism of action studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and antibacterial activity of some 5-nitro-3-phenyliminoindol-2(3H)-ones and their N-Mannich bases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Exploring 5-nitrofuran derivatives against nosocomial pathogens: synthesis, antimicrobial activity and chemometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis and biological properties of new 5-nitroindazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Insight on novel oxindole conjugates adopting different anti-inflammatory investigations and quantitative evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 19. dadun.unav.edu [dadun.unav.edu]

- 20. Nitroxide derivatives of non-steroidal anti-inflammatory drugs exert anti-inflammatory and superoxide dismutase scavenging properties in A459 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. The Antinociceptive, Antioxidant and Anti-Inflammatory Effects of 5-Fluoro-2-Oxindole during Inflammatory Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. scilit.com [scilit.com]

- 24. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 25. benthamscience.com [benthamscience.com]

- 26. (PDF) Structure-Activity Relationship Studies on a Series [research.amanote.com]

- 27. researchgate.net [researchgate.net]

- 28. Frontiers | Synthesis and Biological Evaluation of 5-Fluoro-2-Oxindole Derivatives as Potential α-Glucosidase Inhibitors [frontiersin.org]

- 29. ias.ac.in [ias.ac.in]

- 30. mdpi.com [mdpi.com]

- 31. researchgate.net [researchgate.net]

- 32. mdpi.com [mdpi.com]

- 33. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate from 5-nitrooxindole

Application Note: Precision Synthesis of tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate

Executive Summary

This guide details the optimized protocol for synthesizing tert-butyl 5-nitro-2-oxoindoline-1-carboxylate (CAS: 1799838-87-1) from 5-nitrooxindole. This intermediate is a critical scaffold in the development of kinase inhibitors and antitubercular agents.[1]

The synthesis utilizes a DMAP-catalyzed nucleophilic substitution strategy. Unlike indole protection, oxindole protection requires careful control to prevent C-acylation at the C3 position.[1] The electron-withdrawing nitro group at C5 increases the acidity of the N1-proton (

Reaction Scheme & Mechanism

Chemical Transformation:

Mechanistic Insight: The reaction relies on the "Steglich-type" acyl transfer mechanism.

-

Activation: DMAP attacks di-tert-butyl dicarbonate (

) to form a highly reactive N-acylpyridinium salt.[1] -

Deprotonation: Triethylamine (TEA) deprotonates the oxindole nitrogen. The nitro group stabilizes the resulting anion via resonance, making the N1 position the primary nucleophile.

-

Transfer: The oxindole anion attacks the activated Boc-DMAP complex, regenerating DMAP and yielding the product.[1]

Caption: DMAP-catalyzed acyl transfer cycle ensuring N1-selectivity over C3-acylation.

Experimental Protocol

Safety Warning: 5-Nitrooxindole is a nitro-aromatic compound; handle with care.[1]

Materials Checklist

| Reagent | Equiv. | Role | Notes |

| 5-Nitrooxindole | 1.0 | Substrate | Dry thoroughly before use.[1] |

| Di-tert-butyl dicarbonate | 1.2 - 1.5 | Reagent | Melt if solid (mp ~23°C).[1] |

| DMAP | 0.1 (10 mol%) | Catalyst | Crucial for rate acceleration. |

| Triethylamine (TEA) | 1.2 | Base | Neutralizes protons; drives equilibrium. |

| Dichloromethane (DCM) | Solvent | 0.2 M Conc. | Anhydrous preferred.[1] |

Step-by-Step Procedure

1. Preparation:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

-

Cool the flask to room temperature under a stream of nitrogen.

2. Solubilization:

-

Charge the flask with 5-nitrooxindole (1.0 equiv) and DMAP (0.1 equiv).[1]

-

Add anhydrous DCM (approx. 5 mL per mmol of substrate).

-

Note: Nitrooxindoles have poor solubility. The suspension will clear as the reaction progresses and the lipophilic Boc group is attached.

3. Activation & Addition:

-

Add Triethylamine (1.2 equiv) dropwise via syringe. Stir for 5 minutes.

-

Cool the mixture to 0°C (ice bath) to minimize potential exothermic runaway and C3-side reactions.

-

Add

(1.2 equiv) dissolved in a minimal amount of DCM dropwise over 10 minutes.

4. Reaction:

-

Remove the ice bath and allow the reaction to warm to Room Temperature (25°C) .

-

Stir for 3–6 hours .

-

Self-Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (polar, low

) should disappear, replaced by a less polar spot (high

5. Workup:

-

Quench the reaction with 1M HCl (or 10% Citric Acid) to neutralize TEA and DMAP. Caution: Gas evolution (

). -

Extract the aqueous layer twice with DCM.

-

Wash combined organics with Saturated

(to remove excess acid) and Brine . -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

6. Purification:

-

The crude residue is often pure enough for use.[1]

-

If purification is needed, recrystallize from Hexane/Ethyl Acetate or perform flash column chromatography (Gradient: 0%

20% EtOAc in Hexane).

Process Workflow & Logic

Caption: Operational workflow for the synthesis of N-Boc-5-nitrooxindole.

Characterization & Quality Control

| Technique | Expected Result | Interpretation |

| Appearance | Yellow to pale-orange solid | Typical for nitro-aromatics.[1] |

| 1H NMR | Characteristic tert-butyl singlet. | |

| 1H NMR | Downfield shift of H-4/H-6 due to nitro group. | |

| IR Spectroscopy | ~1750-1780 | Appearance of carbamate C=O stretch (distinct from amide C=O).[1] |

| TLC ( | Significant increase vs. starting material. |

Troubleshooting Table:

-

Issue: Low Yield / Incomplete Reaction.

-

Solution: Add another 0.5 equiv of

and 0.1 equiv DMAP. The nitro group reduces nucleophilicity, sometimes requiring excess reagent.

-

-

Issue: C-Acylation (Product at C3).

-

Solution: Ensure temperature is kept at 0°C during addition. Use non-polar solvents (DCM) rather than polar aprotic solvents (DMF) to suppress C-alkylation.

-

References

-

Fluorochem. (n.d.). tert-Butyl 5-nitro-2-oxoindoline-1-carboxylate Product Page. Retrieved from

-

Sigma-Aldrich. (n.d.).[1][5] tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate. Retrieved from [1][6]

-

ResearchGate. (2012). Synthesis of the common intermediate 5. (a) TEA, DMAP, Boc2O, DCM.[7][8] Retrieved from

-

National Institutes of Health (NIH). (2024). Regioselective synthesis of 3-nitroindoles under non-acidic conditions. Retrieved from

-

CymitQuimica. (n.d.). N-Boc-5-nitroisoindoline Product Information. Retrieved from

Sources

- 1. CAS 400727-63-1: N-Boc-5-nitroisoindoline | CymitQuimica [cymitquimica.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. orgsyn.org [orgsyn.org]

- 4. bloomtechz.com [bloomtechz.com]

- 5. rsc.org [rsc.org]

- 6. tert-Butyl 5-nitro-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate | 2089301-60-8 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Protocol for the N-Boc Protection of 5-Nitrooxindole using Boc2O

Introduction & Mechanistic Rationale

The functionalization of the oxindole core is a cornerstone in the development of novel therapeutics, particularly in the synthesis of complex spirooxindoles and kinase inhibitors. The protection of the lactam nitrogen is often a mandatory step to prevent unwanted side reactions during downstream C3-alkylation or cross-coupling events[1].

The Challenge of 5-Nitrooxindole: Oxindoles possess two primary sites of nucleophilicity: the lactam nitrogen (N1) and the α-carbonyl carbon (C3). The introduction of a strongly electron-withdrawing nitro group at the C5 position significantly alters the electronic landscape of the molecule. While it increases the acidity of the lactam N-H (facilitating deprotonation), it simultaneously reduces the nucleophilicity of the resulting nitrogen anion.

Causality of Experimental Choices:

-